molecular formula C26H25N5O4 B3014515 Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 887455-64-3

Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B3014515
CAS RN: 887455-64-3
M. Wt: 471.517
InChI Key: TVAIEQHXUJTDMG-UHFFFAOYSA-N
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Description

The compound of interest, Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a purine-imidazole fused ring system suggests potential for interaction with biological macromolecules, while the benzyl acetate moiety could confer additional physicochemical properties.

Synthesis Analysis

The synthesis of related benzoimidazole derivatives has been reported in the literature. For instance, a solvent-free reaction involving acenaphthoquinone, benzils, and ammonium acetate has been used to synthesize 9,10-diaryl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-ones with good to excellent yields . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused ring system that can significantly influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The synthesis of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles has been explored, and these compounds have been found to exhibit antioxidant activities . The structure-activity relationship in these molecules is crucial for their biological function, and a similar analysis would be pertinent for this compound.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be diverse. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been demonstrated . This indicates that the benzimidazole core can undergo various chemical transformations, which could be exploited to synthesize the compound of interest or to modify its structure for enhanced biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of multiple substituents can affect the molecule's solubility, stability, and overall reactivity. The antioxidant and antimicrobial activities of a series of benzimidazole derivatives have been evaluated, and a high correlation between predicted and actual activities based on molecular descriptors has been observed . This suggests that a detailed analysis of the physical and chemical properties of this compound could provide insights into its potential biological activities and applications.

Scientific Research Applications

Synthesis and Biological Evaluation

Research focused on the synthesis of N-heterocyclic carbene–silver(I) acetate complexes derived from similar compounds has shown promising applications in in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, these complexes exhibit cytotoxicity against human renal cancer cell line Caki-1 and human breast cancer cell line MCF-7, suggesting potential applications in cancer treatment (Hackenberg et al., 2013).

Anticancer Evaluation

A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related, demonstrated significant anticancer activity against multiple cancer cell lines. This underscores the potential of similar compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Synthesis of Precursors for Antihypercalcemic Medicines

Another study described the synthesis of imidazol-1-yl-acetic acid, a precursor for the synthesis of medicines like zoledronic acid. These medicines are beneficial as antihypercalcemic agents and show efficacy in various bone diseases (Mokhtari Aliabad et al., 2016).

Crystal Structure Analysis

Research on the crystal structure of related compounds like azilsartan methyl ester ethyl acetate hemisolvate provides insights into molecular conformations and interactions, which is crucial for understanding the mechanisms of action of potential drugs (Li et al., 2015).

Antioxidant Activity

Studies on new derivatives of related compounds have also been conducted to evaluate their antioxidant activity. This research is pivotal in exploring their potential use in combating oxidative stress-related diseases (Buravlev et al., 2021).

Catalysis and Asymmetric Reactions

Compounds like 1,2-Bis(2-methylphenyl)ethylene-1,2-diamine, derived from similar structures, have been studied for their catalysis ability in asymmetric reactions, highlighting their potential applications in synthetic chemistry (Ryoda et al., 2008).

properties

IUPAC Name

benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-16-10-8-9-13-20(16)30-17(2)18(3)31-22-23(27-25(30)31)28(4)26(34)29(24(22)33)14-21(32)35-15-19-11-6-5-7-12-19/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAIEQHXUJTDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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